5-[4-(Benzyloxy)phenyl]-2-furoic acid
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Overview
Description
5-[4-(Benzyloxy)phenyl]-2-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-2-furoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Furan Ring Formation: The benzyloxyphenol is then subjected to a Vilsmeier-Haack reaction, where it reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the furan ring.
Final Coupling: The furan ring is then coupled with a suitable carboxylic acid derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzyloxy group can be reduced to form the corresponding phenol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(Benzyloxy)phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-2-furoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-furoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but with an acetic acid moiety instead of a furoic acid.
5-(4-Benzyloxyphenyl)-2-furanmethanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
5-[4-(Benzyloxy)phenyl]-2-furoic acid is unique due to the presence of both a furan ring and a benzyloxyphenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H14O4 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-(4-phenylmethoxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C18H14O4/c19-18(20)17-11-10-16(22-17)14-6-8-15(9-7-14)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20) |
InChI Key |
KOIUAPSIYKRFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
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